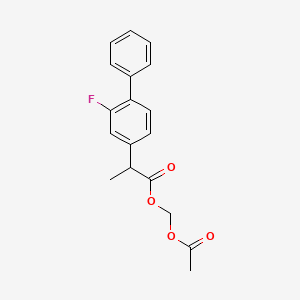

Acetoxymethyl 2-(2-fluoro-4-biphenylyl)propionate

Description

Acetoxymethyl 2-(2-fluoro-4-biphenylyl)propionate (CAS: 91503-79-6), also known as flurbiprofen axetil or LFP 83, is a prodrug ester derivative of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen (2-(2-fluoro-4-biphenylyl)propionic acid) . Its molecular formula is $ C{19}H{19}FO_4 $, with a molecular weight of 330.35 g/mol. Structurally, it consists of flurbiprofen conjugated with a 1-acetoxyethyl ester group, enhancing lipophilicity and enabling parenteral administration . This modification improves bioavailability by facilitating passive diffusion through cell membranes, after which esterases hydrolyze the compound to release active flurbiprofen . Clinically, it is used for postoperative analgesia and anti-inflammatory therapy, leveraging rapid systemic conversion to the active form .

Properties

CAS No. |

91503-72-9 |

|---|---|

Molecular Formula |

C18H17FO4 |

Molecular Weight |

316.3 g/mol |

IUPAC Name |

acetyloxymethyl 2-(3-fluoro-4-phenylphenyl)propanoate |

InChI |

InChI=1S/C18H17FO4/c1-12(18(21)23-11-22-13(2)20)15-8-9-16(17(19)10-15)14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3 |

InChI Key |

DOEZNJRGIBOCSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OCOC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetoxymethyl 2-(2-fluoro-4-biphenylyl)propionate typically involves the esterification of 2-(2-fluoro-4-biphenylyl)propionic acid with acetoxymethyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

Acetoxymethyl 2-(2-fluoro-4-biphenylyl)propionate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Anti-inflammatory Agents :

- Acetoxymethyl 2-(2-fluoro-4-biphenylyl)propionate has shown potential as a lead compound for developing new anti-inflammatory drugs. Its structural similarity to established non-steroidal anti-inflammatory drugs (NSAIDs) suggests that it may inhibit cyclooxygenase enzymes effectively, which are crucial in the inflammatory process.

- Case studies have indicated that derivatives of this compound may demonstrate improved potency compared to traditional NSAIDs.

- Ophthalmic Preparations :

-

Fat Emulsions :

- The compound has been incorporated into fat emulsions for intravenous administration, demonstrating enhanced anti-inflammatory and analgesic properties with reduced side effects compared to conventional formulations . This application is particularly relevant for patients requiring long-term pain management.

The biological activity of this compound is primarily linked to its ability to inhibit cyclooxygenase enzymes, which are pivotal in mediating inflammation. Studies have indicated that derivatives of this compound may exhibit improved selectivity and potency compared to traditional NSAIDs, suggesting a potentially favorable pharmacological profile for treating inflammatory conditions .

Mechanism of Action

The mechanism of action of Acetoxymethyl 2-(2-fluoro-4-biphenylyl)propionate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Structural and Functional Analogues: NSAIDs

Flurbiprofen and its derivatives belong to the arylpropionic acid class of NSAIDs. Key structural analogues include:

Key Findings :

- Flurbiprofen exhibits higher intrinsic lipophilicity than naproxen or ketoprofen, correlating with improved tissue penetration .

- Acetoxymethyl flurbiprofen’s logP exceeds that of the parent drug, enabling efficient cellular uptake and rapid hydrolysis in plasma .

Prodrug Derivatives of Flurbiprofen

Prodrugs of flurbiprofen are designed to enhance delivery or reduce gastrointestinal toxicity:

Key Findings :

- The 1-acetoxyethyl group in flurbiprofen axetil accelerates hydrolysis compared to methyl or ethyl esters, ensuring rapid release of active drug .

- Methyl esters exhibit prolonged stability but slower conversion, limiting clinical utility .

Pharmacological and Metabolic Comparison

- Anti-inflammatory Potency : Flurbiprofen inhibits cyclooxygenase (COX) with IC₅₀ values comparable to ibuprofen but superior to naproxen in vitro .

- Metabolism : Flurbiprofen axetil is metabolized by esterases in blood and tissues, achieving peak plasma flurbiprofen concentrations within 15 minutes post-IV injection . In contrast, oral flurbiprofen requires 1–2 hours for peak absorption .

- Toxicity : Flurbiprofen axetil’s prodrug design reduces direct gastric irritation, a common issue with carboxylic acid NSAIDs .

Biological Activity

Acetoxymethyl 2-(2-fluoro-4-biphenylyl)propionate is an organic compound with significant potential in medicinal chemistry, particularly noted for its anti-inflammatory properties . This article explores the biological activity of this compound, including its mechanisms of action, structural characteristics, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C_{19}H_{19}F O_{4} and a molecular weight of approximately 316.32 g/mol. The compound features a biphenyl structure with a fluorine atom and an acetoxymethyl group, which enhances its solubility and bioavailability. This unique structure may contribute to its pharmacological properties, making it a candidate for developing anti-inflammatory agents.

The primary biological activity associated with this compound is its inhibition of cyclooxygenase (COX) enzymes , which are crucial in the inflammatory process. Similar compounds have demonstrated efficacy in reducing inflammation by blocking COX-1 and COX-2 pathways, leading to decreased production of prostaglandins that mediate pain and inflammation.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Flurbiprofen (CAS 5104-49-4) | Biphenyl structure with fluorine | Established anti-inflammatory agent |

| Methyl 2-(2-fluoro-biphenyl-4-yl)propionate (CAS 66202-86-6) | Methyl ester variant | Higher lipophilicity, affecting absorption |

| 2-(3-Fluoro-4-biphenyl)propionic acid | Similar biphenyl structure | Different functional groups alter activity |

The acetoxymethyl group in this compound enhances its solubility and potential bioactivity compared to these similar compounds, suggesting it could be more effective in therapeutic applications.

Anti-inflammatory Efficacy

In experimental studies, this compound has been shown to exhibit significant anti-inflammatory effects . For instance, a fat emulsion containing this compound was tested in animal models, demonstrating a reduction in edema volume by up to 50% at doses as low as 0.08 to 0.1 mg/Kg , indicating a potency significantly higher than traditional NSAIDs .

Analgesic and Antipyretic Activities

In addition to its anti-inflammatory properties, the compound has also been evaluated for its analgesic and antipyretic effects. In controlled experiments involving Wistar rats, the administration of this compound resulted in a 50% reduction in fever at doses around 0.06 mg/Kg , showcasing its potential as a multi-functional therapeutic agent .

Pharmacokinetics and Interactions

Understanding the pharmacokinetics of this compound is essential for predicting its behavior in biological systems. Interaction studies indicate that it may bind effectively to various biological targets, which is crucial for its pharmacodynamics. The acetoxymethyl moiety is believed to facilitate enhanced absorption and distribution within tissues, potentially leading to improved therapeutic outcomes compared to other compounds lacking this modification.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Acetoxymethyl 2-(2-fluoro-4-biphenylyl)propionate, and how can reaction conditions be optimized for higher yield?

- Methodology : The synthesis typically involves Ullmann-type coupling of aryl halides with malonates, followed by decarboxylation and esterification. For example, Liu (2004) describes an improved synthesis of the precursor 2-(2-fluoro-4-biphenylyl)propionic acid using copper-catalyzed coupling . Optimization may include adjusting catalyst loading (e.g., CuI/ligand systems), solvent polarity (DMF or DMSO), and temperature (80–120°C) to enhance regioselectivity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) improves yield and purity.

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is critical for assessing purity, using a C18 column and acetonitrile/water mobile phase. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms structural integrity, particularly the acetoxymethyl ester group (δ ~2.0 ppm for acetate protons) and fluorine substitution . Mass spectrometry (ESI-MS or HRMS) validates molecular weight (e.g., C₁₉H₁₉FO₄, MW ~346.35 g/mol) .

Q. How can researchers assess the hydrolytic stability of the acetoxymethyl ester under physiological conditions?

- Methodology : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor hydrolysis kinetics via HPLC to quantify the release of 2-(2-fluoro-4-biphenylyl)propionic acid. Enzymatic activation can be studied using esterase-rich media (e.g., porcine liver esterase) to mimic in vivo prodrug conversion .

Advanced Research Questions

Q. What strategies are recommended for resolving enantiomers of this compound in chiral synthesis?

- Methodology : Chiral chromatography (e.g., Chiralpak AD-H column) with heptane/ethanol mobile phase separates enantiomers. Alternatively, asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) during the propionate formation step ensures enantiopurity. Circular dichroism (CD) spectroscopy confirms absolute configuration .

Q. How can in vitro models evaluate the metabolic activation and tissue distribution of this prodrug?

- Methodology : Use primary hepatocyte cultures or liver microsomes to study esterase-mediated hydrolysis. LC-MS/MS quantifies the active metabolite (2-(2-fluoro-4-biphenylyl)propionic acid) in cellular lysates. For tissue distribution, radiolabeled (¹⁴C) compound administered to rodent models, followed by autoradiography or scintillation counting, provides spatial and temporal data .

Q. What experimental approaches address contradictions in cytotoxicity data across different cell lines?

- Methodology : Conduct comparative assays (MTT, LDH release) in multiple cell lines (e.g., HEK293, HepG2, RAW264.7) under standardized conditions (e.g., 24–72 h exposure, 1–100 µM doses). Control for variables like esterase activity, membrane permeability, and efflux pumps (e.g., P-gp inhibitors). RNA-seq or proteomics can identify cell-specific metabolic pathways influencing toxicity .

Q. How do researchers design stability studies for high-drug-load formulations of this compound?

- Methodology : Accelerated stability testing (40°C/75% RH for 6 months) evaluates degradation under ICH guidelines. Use DSC (differential scanning calorimetry) to detect polymorphic transitions and FTIR for functional group stability. Excipient compatibility studies (e.g., with PEG or cyclodextrins) optimize formulation robustness .

Q. What pharmacokinetic parameters are critical when comparing oral vs. intravenous administration in preclinical models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.